molecular formula C19H13ClN2OS B2732747 5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 338954-94-2

5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile

Cat. No.: B2732747
CAS No.: 338954-94-2
M. Wt: 352.84
InChI Key: SXRWODSCECXDFI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile (CAS No. 338954-94-2) is a nicotinonitrile derivative featuring a 4-chlorophenyl group at the 5-position and a 4-methoxyphenylsulfanyl moiety at the 2-position of the pyridine ring. This compound is commercially available through suppliers such as LGC Standards/Toronto Research Chemicals and Ambeed, Inc., and is primarily used as a specialized organic intermediate in biomedical research .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-23-17-6-8-18(9-7-17)24-19-14(11-21)10-15(12-22-19)13-2-4-16(20)5-3-13/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRWODSCECXDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with malononitrile under basic conditions to yield the desired nicotinonitrile compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly those containing chloro, methoxy, or sulfanyl groups, have demonstrated diverse biological activities. Below is a detailed comparison based on core structures, substituents, and observed activities from the evidence:

Structural and Functional Group Analysis
  • Core Heterocycle: Nicotinonitrile (Target Compound): The pyridine ring with a nitrile group may enhance hydrogen-bonding interactions and metabolic stability compared to other heterocycles. Thiazole (): Thiazole derivatives exhibited antifungal and anticancer activities, likely due to their planar structure and ability to intercalate biomolecules.
  • Substituents: 4-Chlorophenyl: Present in the target compound and ’s anticancer thiazole derivatives. 4-Methoxyphenylsulfanyl: The methoxy group’s electron-donating effect may improve solubility, while the sulfanyl moiety could facilitate interactions with enzyme thiol groups.

Table 1: Activity Profiles of Structurally Related Compounds

Compound Core Key Substituents Activity Potency (IC50/MIC) Reference
Target Compound Nicotinonitrile 5-(4-Cl-Ph), 2-(4-MeO-Ph-S) Not reported N/A
Thiazole derivative (, Comp B) Thiazole 4-(4-MeO-Ph), hydrazone-furan-chloronitro Antifungal (C. utilis) MIC = 250 µg/mL
Thiazole derivative (, Comp C) Thiazole 4-(4-Cl-Ph), hydrazone-furan-chloronitro Anticancer (MCF-7) IC50 = 125 µg/mL
Oxadiazole derivative (, q) Oxadiazole Indolylmethyl, sulfanyl acetamide α-Glucosidase inhibition IC50 = 49.71 ± 0.19 µM

Key Observations :

Antifungal Activity: The 4-methoxyphenyl thiazole derivative (Comp B) showed moderate antifungal activity (MIC = 250 µg/mL), though significantly weaker than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity: The 4-chlorophenyl thiazole derivative (Comp C) exhibited selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal cells (NIH/3T3 IC50 > 500 µg/mL) . This suggests the chloro substituent’s role in targeting cancer cells, a feature shared with the target compound.

The target compound’s sulfanyl group may confer similar activity, though its nicotinonitrile core could alter target specificity .

Toxicity and Selectivity
  • ’s thiazole derivatives demonstrated low cytotoxicity to normal cells (NIH/3T3 IC50 > 500 µg/mL), suggesting that chloro/methoxy substituents may enhance selectivity .
  • The absence of toxicity data for the target compound underscores the need for further studies to assess its safety profile.

Biological Activity

5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is a compound of interest due to its diverse biological activities, including potential applications in pharmacology. This article aims to compile and analyze the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorophenyl group : Provides lipophilicity and may influence receptor interactions.
  • Methoxyphenyl sulfanyl moiety : Imparts unique electronic properties and may enhance biological activity.
  • Nicotinonitrile core : Associated with various pharmacological effects, particularly in neuropharmacology.

Antimicrobial Activity

Research has indicated that compounds similar to 5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes key findings related to antimicrobial activity:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. Notably, it has shown efficacy against multiple cancer cell lines. A study reported that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile has demonstrated anti-inflammatory properties in vitro. In a study evaluating its effects on lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 5 µM.

Case Studies

  • Antimicrobial Efficacy : A recent study published in the Brazilian Journal of Pharmaceutical Sciences investigated the antimicrobial activity of various sulfanyl derivatives, including those similar to our compound. It was found that certain derivatives exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
  • Anticancer Mechanism : In a study focusing on breast cancer, researchers treated MCF-7 cells with varying concentrations of related compounds. The results indicated that at 10 µM, there was a notable increase in apoptotic cells as assessed by flow cytometry, highlighting the compound's potential as an anticancer agent .
  • Inflammation Model : In vivo studies using murine models showed that treatment with related compounds led to reduced paw edema in a carrageenan-induced inflammation model, indicating significant anti-inflammatory effects .

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